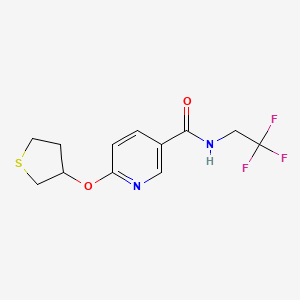![molecular formula C14H12F3N3O2 B2554429 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione CAS No. 1354703-89-1](/img/structure/B2554429.png)
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione is an organic compound characterized by its complex structure, encompassing both pyrazole and isoindole units. Known for its broad applications in various scientific fields, it exhibits distinct chemical behaviors owing to the trifluoromethyl group and its pyrazole nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the pyrazole unit: : Starting with a ketone and hydrazine, the pyrazole ring is formed through condensation.
Trifluoromethylation: : Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or through nucleophilic trifluoromethylation techniques.
Coupling with isoindole: : The pyrazole derivative is then coupled with a suitable isoindole precursor under conditions that favor nucleophilic substitution or cyclization.
Industrial Production Methods
In industrial settings, this compound is produced through streamlined processes that optimize yield and purity. Automated synthesizers and high-throughput screening methods often play a crucial role in scaling up production while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents such as potassium permanganate.
Reduction: : Can be reduced using agents like lithium aluminum hydride.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Requires oxidizing agents like potassium permanganate in acidic or basic media.
Reduction: : Involves reducing agents like lithium aluminum hydride in anhydrous conditions.
Substitution: : Typically employs halides or other electrophiles/nucleophiles under catalytic or thermal conditions.
Major Products Formed
The major products from these reactions often depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
This compound is utilized in several research domains, including:
Chemistry: : Acts as a building block for more complex molecular architectures.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in materials science for developing novel polymers and catalysts.
Mechanism of Action
The specific mechanism of action for this compound varies depending on its application. In biological contexts, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is particularly significant due to its ability to enhance the compound's metabolic stability and binding affinity.
Comparison with Similar Compounds
2-{[1-methyl-5-(chloromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione: : Similar in structure but with a chloromethyl group instead of trifluoromethyl.
2-{[1-methyl-5-(methoxy)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione: : Features a methoxy group rather than a trifluoromethyl.
Uniqueness: The presence of the trifluoromethyl group in 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione imparts unique properties such as increased lipophilicity, metabolic stability, and often enhanced biological activity compared to similar compounds.
There you have it! Any aspect you'd like to delve deeper into or some other topic on your mind?
Properties
IUPAC Name |
2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-3a,7a-dihydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-19-11(14(15,16)17)6-8(18-19)7-20-12(21)9-4-2-3-5-10(9)13(20)22/h2-6,9-10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBCQMMVAYPOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2C(=O)C3C=CC=CC3C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2554347.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)




![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)
![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2554364.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)
